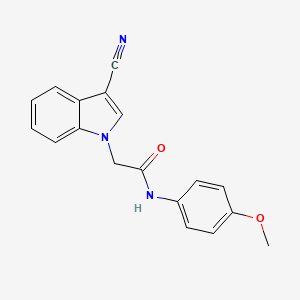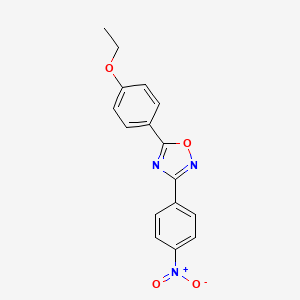![molecular formula C16H20N4O2S B5722796 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in inhibiting the activity of various proteases, including matrix metalloproteinases (MMPs), a family of enzymes that are involved in the degradation of extracellular matrix (ECM) proteins.
Wirkmechanismus
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide acts as a competitive inhibitor of MMP activity by binding to the catalytic site of the enzyme. This prevents the enzyme from cleaving ECM proteins, thereby inhibiting the degradation of the extracellular matrix. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has been shown to be a potent inhibitor of MMP-2, MMP-3, and MMP-9.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide can inhibit the migration and invasion of cancer cells by inhibiting the activity of MMPs. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, by inhibiting the activity of MMPs that are involved in this process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide in lab experiments is its specificity for MMPs. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has been shown to be a potent inhibitor of MMPs, with little to no effect on other proteases. This specificity allows researchers to study the role of MMPs in various biological processes without interfering with other proteases.
However, one of the limitations of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide in lab experiments is its potential for off-target effects. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the activity of other enzymes, such as ADAM17, which may limit its specificity in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide in scientific research. One potential application is in the development of new cancer therapies. MMPs have been implicated in the development and progression of various cancers, and 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide may have potential as a therapeutic agent for inhibiting MMP activity in cancer cells.
Another potential application is in the study of neurodegenerative diseases. MMPs have been shown to be involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide may have potential as a therapeutic agent for inhibiting MMP activity in the brain and preventing the progression of these diseases.
Overall, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide is a promising small molecule inhibitor that has been widely used in scientific research to study the role of MMPs in various biological processes. Its specificity for MMPs and its potential for therapeutic applications make it an important tool for researchers in the field of protease biology.
Synthesemethoden
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide involves a multi-step process that starts with the reaction of 2-chloroacetyl chloride with thiosemicarbazide to form 2-thiosemicarbazidoacetyl chloride. This intermediate is then reacted with 2-amino-4-(2-methoxyphenyl)piperazine to form the final product, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide has been extensively used in scientific research to study the role of MMPs in various physiological and pathological processes. MMPs are involved in a wide range of cellular processes, including tissue remodeling, wound healing, and angiogenesis. Dysregulation of MMP activity has been implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-14-5-3-2-4-13(14)20-9-7-19(8-10-20)12-15(21)18-16-17-6-11-23-16/h2-6,11H,7-10,12H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROCMLGXJQTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)


![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)


![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)





